molecular formula C30H44N4O4 B10836331 Spiroimidazolone derivative 3

Spiroimidazolone derivative 3

Cat. No.: B10836331
M. Wt: 524.7 g/mol
InChI Key: RSTWUMARZLVIKV-OLYGOTPTSA-N
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Description

Spiroimidazolone derivative 3 is a compound characterized by a spiro-connected imidazolone ring. Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. Spiroimidazolones are notable for their unique structural features, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiroimidazolone derivative 3 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of propargyl alcohols as coupling partners in a Rhodium(III)-catalyzed cascade annulation reaction. This method allows for the regioselective construction of spiroimidazolone derivatives .

Industrial Production Methods: Industrial production of spiroimidazolone derivatives often employs scalable and efficient synthetic routes. The use of Copper-catalyzed cyclization-rearrangement reactions is one such method, providing high atom economy and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Spiroimidazolone derivative 3 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various substituted spiroimidazolones, which can be further utilized in different applications .

Scientific Research Applications

Spiroimidazolone derivative 3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which spiroimidazolone derivative 3 exerts its effects involves interaction with specific molecular targets. It can modulate enzyme activities by binding to active sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Similar Compounds:

  • Imidazol-4-one derivatives
  • Spiroimidazole derivatives
  • Triazaspirones

Uniqueness: this compound is unique due to its spiro-connected structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C30H44N4O4

Molecular Weight

524.7 g/mol

IUPAC Name

3-[[4-[(1R)-1-(8-tert-butyl-3-oxo-2-piperidin-1-yl-1,4-diazaspiro[4.5]dec-1-en-4-yl)propyl]benzoyl]amino]propanoic acid

InChI

InChI=1S/C30H44N4O4/c1-5-24(21-9-11-22(12-10-21)27(37)31-18-15-25(35)36)34-28(38)26(33-19-7-6-8-20-33)32-30(34)16-13-23(14-17-30)29(2,3)4/h9-12,23-24H,5-8,13-20H2,1-4H3,(H,31,37)(H,35,36)/t23?,24-,30?/m1/s1

InChI Key

RSTWUMARZLVIKV-OLYGOTPTSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=O)C(=NC23CCC(CC3)C(C)(C)C)N4CCCCC4

Origin of Product

United States

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